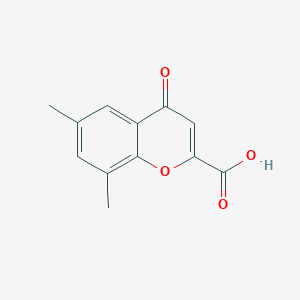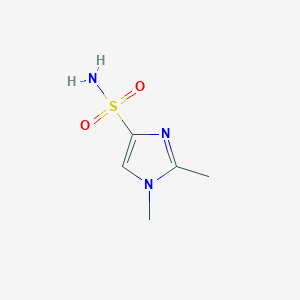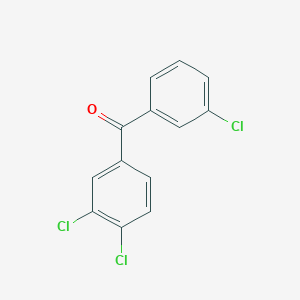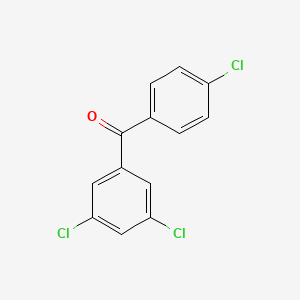![molecular formula C20H21N3O B1302840 4-[3-(Difenilmetil)-1,2,4-oxadiazol-5-il]-piperidina CAS No. 849925-02-6](/img/structure/B1302840.png)
4-[3-(Difenilmetil)-1,2,4-oxadiazol-5-il]-piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a diphenylmethyl group and a 1,2,4-oxadiazole ring, making it an interesting subject for research in medicinal chemistry and other scientific domains.
Aplicaciones Científicas De Investigación
4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets to exert their anti-infective properties .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad-spectrum anti-infective activities .
Pharmacokinetics
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, show better hydrolytic and metabolic stability .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have various effects due to their broad-spectrum anti-infective activities .
Action Environment
It is known that the synthesis of 1,2,4-oxadiazole derivatives can be performed at room temperature , which may suggest some level of environmental stability.
Métodos De Preparación
The synthesis of 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The diphenylmethyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the piperidine ring is incorporated via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Análisis De Reacciones Químicas
4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Comparación Con Compuestos Similares
4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar biological activities.
Diphenylmethyl-substituted compounds: These compounds feature the diphenylmethyl group and may exhibit similar chemical reactivity.
Piperidine derivatives: Compounds with a piperidine ring can have comparable pharmacological properties. The uniqueness of 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine lies in its specific combination of these structural elements, which can result in distinct biological and chemical properties.
Propiedades
IUPAC Name |
3-benzhydryl-5-piperidin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)19-22-20(24-23-19)17-11-13-21-14-12-17/h1-10,17-18,21H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQKDVHUSKGTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375582 |
Source


|
| Record name | 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-02-6 |
Source


|
| Record name | 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Benzhydryl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)




![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)
